molecular formula C18H23N5O3S B6530869 2-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946226-13-7

2-phenyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No. B6530869
CAS RN: 946226-13-7
M. Wt: 389.5 g/mol
InChI Key: JRLJPQQOYZINAU-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains a pyrimidine ring. Pyrimidine is a basic structure in many important biological molecules, like the nucleotides cytosine, thymine, and uracil in DNA and RNA .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, and the sulfonyl group could potentially be involved in substitution reactions .

Mechanism of Action

Target of Action

The primary target of this compound is collagen prolyl 4-hydroxylase . This enzyme plays a crucial role in the formation of stable collagen molecules, which are essential for the structural integrity of various tissues. By targeting this enzyme, the compound can potentially influence the production and organization of collagen in the body.

Mode of Action

The compound interacts with its target, collagen prolyl 4-hydroxylase, by inhibiting its activity . This inhibition results in a decrease in the production of hydroxyproline, a key component of collagen. As a result, the formation of stable collagen molecules is disrupted, leading to a reduction in fibrosis .

Biochemical Pathways

The compound affects the collagen synthesis pathway . By inhibiting collagen prolyl 4-hydroxylase, it disrupts the hydroxylation of proline residues in the collagen molecule, a crucial step in the formation of stable collagen triple helices . This disruption leads to a decrease in the production of stable collagen molecules, affecting the structural integrity of various tissues.

Result of Action

The primary molecular effect of the compound’s action is the inhibition of collagen prolyl 4-hydroxylase, leading to a decrease in the production of hydroxyproline . This effect disrupts the formation of stable collagen molecules, leading to a reduction in fibrosis . On a cellular level, this could result in changes in the structure and function of various tissues, particularly those where collagen plays a significant role.

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in fields like medicinal chemistry .

properties

IUPAC Name

2-phenyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3S/c24-17(15-16-5-2-1-3-6-16)19-9-14-27(25,26)23-12-10-22(11-13-23)18-20-7-4-8-21-18/h1-8H,9-15H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJPQQOYZINAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCNC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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